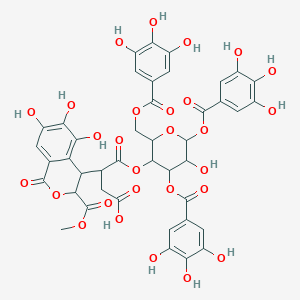
Methyl neochebulinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl neochebulinate is an organic compound with the molecular formula C42H36O28. It is a white to light yellow crystalline powder that is hardly soluble in water but soluble in organic solvents such as ethanol and dimethyl sulfoxide . This compound is known for its pharmacological activities, including anti-inflammatory, antioxidant, and antineoplastic properties . It is also used in traditional Chinese medicine and has been found to inhibit cholesterol absorption and exhibit antibacterial effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl neochebulinate can be synthesized through chemical synthesis or extracted from natural sources. The chemical synthesis involves a series of organic synthesis steps, while the extraction from natural sources involves solvent extraction, isolation, and purification .
Industrial Production Methods: In industrial settings, the extraction method is often preferred due to its efficiency in isolating the compound from natural sources such as the fruits of Terminalia chebula . The process typically involves:
Solvent Extraction: Using solvents like ethanol or methanol to extract the compound.
Isolation: Separating the compound from other constituents.
Purification: Refining the compound to achieve high purity levels.
Chemical Reactions Analysis
Types of Reactions: Methyl neochebulinate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify its functional groups.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Conditions involving nucleophiles or electrophiles depending on the desired substitution.
Major Products: The major products formed from these reactions include various derivatives that retain the core structure of this compound but with modified functional groups .
Scientific Research Applications
Methyl neochebulinate has a wide range of scientific research applications:
Chemistry: Used as a reference compound in analytical chemistry for studying hydrolyzable tannins.
Medicine: Explored for its anticancer properties by inhibiting kinases involved in cell growth and division.
Industry: Utilized in the development of functional foods and nutraceuticals due to its antioxidant properties.
Mechanism of Action
Methyl neochebulinate exerts its effects primarily through the inhibition of specific enzymes and pathways:
Enzyme Inhibition: It inhibits α-glucosidase, which is involved in carbohydrate metabolism.
Anticancer Activity: It inhibits kinases, leading to the induction of apoptosis (programmed cell death) in cancer cells.
Antioxidant Activity: It scavenges free radicals, thereby reducing oxidative stress and preventing cellular damage.
Comparison with Similar Compounds
Methyl neochebulinate is unique due to its specific combination of pharmacological activities. Similar compounds include:
Chebulinic Acid: Another hydrolyzable tannin with antioxidant and anti-inflammatory properties.
Punicalagin: Known for its strong antioxidant activity and found in pomegranates.
Ellagic Acid: Exhibits anticancer and antioxidant properties.
Compared to these compounds, this compound stands out for its potent enzyme inhibitory activities and its broad spectrum of pharmacological effects.
Properties
Molecular Formula |
C42H36O28 |
|---|---|
Molecular Weight |
988.7 g/mol |
IUPAC Name |
4-[5-hydroxy-4,6-bis[(3,4,5-trihydroxybenzoyl)oxy]-2-[(3,4,5-trihydroxybenzoyl)oxymethyl]oxan-3-yl]oxy-4-oxo-3-(5,6,7-trihydroxy-3-methoxycarbonyl-1-oxo-3,4-dihydroisochromen-4-yl)butanoic acid |
InChI |
InChI=1S/C42H36O28/c1-64-41(63)34-26(25-14(39(61)68-34)8-22(49)30(55)31(25)56)15(9-24(50)51)40(62)67-33-23(10-65-36(58)11-2-16(43)27(52)17(44)3-11)66-42(70-38(60)13-6-20(47)29(54)21(48)7-13)32(57)35(33)69-37(59)12-4-18(45)28(53)19(46)5-12/h2-8,15,23,26,32-35,42-49,52-57H,9-10H2,1H3,(H,50,51) |
InChI Key |
KKDZPMDDYIYZJK-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1C(C2=C(C(=C(C=C2C(=O)O1)O)O)O)C(CC(=O)O)C(=O)OC3C(OC(C(C3OC(=O)C4=CC(=C(C(=C4)O)O)O)O)OC(=O)C5=CC(=C(C(=C5)O)O)O)COC(=O)C6=CC(=C(C(=C6)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[4-(difluoromethoxy)phenyl]-2-[(4-oxo-6-propyl-1,3-diazinan-2-yl)sulfanyl]acetamide](/img/structure/B12310407.png)

![7-[(E)-7-hydroxy-3,7-dimethyl-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoct-2-enoxy]chromen-2-one](/img/structure/B12310423.png)
![(15Z,23Z,25Z,27Z)-1,17-dihydroxy-11-[1-[4-(2-hydroxyethoxy)-3-methoxycyclohexyl]propan-2-yl]-18,29-dimethoxy-14,16,20,22,28,34-hexamethyl-10,36-dioxa-3-azatricyclo[29.4.1.03,8]hexatriaconta-15,23,25,27-tetraene-2,9,13,19,35-pentone](/img/structure/B12310425.png)
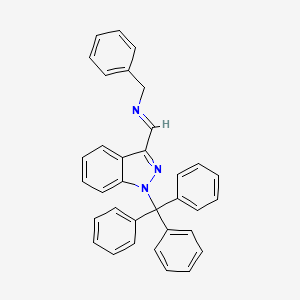
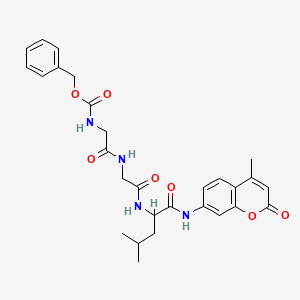
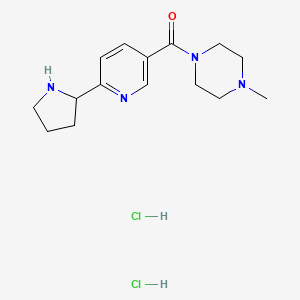
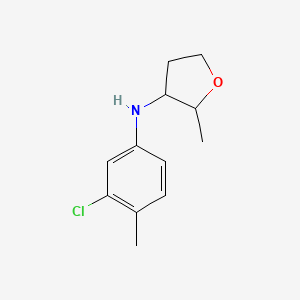

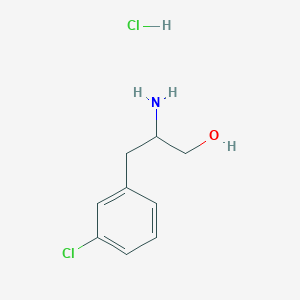
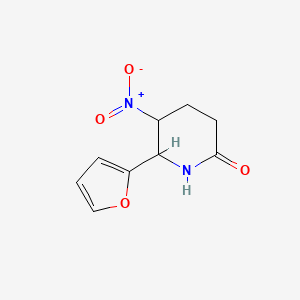
![rac-(1R,2S,6R,7S)-3-oxatricyclo[5.3.0.0,2,6]decan-8-one](/img/structure/B12310479.png)
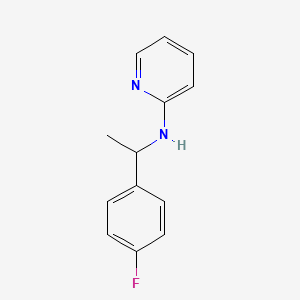
![rac-(3aR,8aR)-7,7-dimethyl-octahydro-2H-furo[3,2-c]azepin-4-one, cis](/img/structure/B12310507.png)
